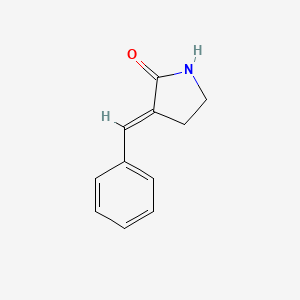(3E)-3-(phenylmethylidene)pyrrolidin-2-one
CAS No.: 1859-41-2
Cat. No.: VC11873243
Molecular Formula: C11H11NO
Molecular Weight: 173.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1859-41-2 |
|---|---|
| Molecular Formula | C11H11NO |
| Molecular Weight | 173.21 g/mol |
| IUPAC Name | (3E)-3-benzylidenepyrrolidin-2-one |
| Standard InChI | InChI=1S/C11H11NO/c13-11-10(6-7-12-11)8-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,12,13)/b10-8+ |
| Standard InChI Key | OMARMBRFLQVQJA-CSKARUKUSA-N |
| Isomeric SMILES | C\1CNC(=O)/C1=C/C2=CC=CC=C2 |
| SMILES | C1CNC(=O)C1=CC2=CC=CC=C2 |
| Canonical SMILES | C1CNC(=O)C1=CC2=CC=CC=C2 |
Introduction
Structural Characteristics and Molecular Properties
The molecular structure of (3E)-3-(phenylmethylidene)pyrrolidin-2-one (C₁₁H₁₁NO) features a planar pyrrolidin-2-one ring with a conjugated exocyclic double bond at the 3-position, adopting the E-configuration. The phenyl group enhances aromatic interactions, while the lactam carbonyl (C=O) contributes to polarity and hydrogen-bonding potential. Key structural attributes include:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₁H₁₁NO |
| Molecular Weight | 185.22 g/mol |
| IUPAC Name | (3E)-3-(benzylidene)pyrrolidin-2-one |
| Key Functional Groups | Lactam, α,β-unsaturated ketone |
| Stereochemistry | E-configuration at C3–C4 double bond |
The E-stereochemistry is stabilized by conjugation between the lactam carbonyl and the benzylidene group, as evidenced by nuclear magnetic resonance (NMR) coupling constants (J = 12–14 Hz for trans-vinylic protons). X-ray crystallography of analogous compounds confirms the nearly coplanar arrangement of the pyrrolidinone and phenyl rings, maximizing π-orbital overlap .
Synthesis and Reaction Mechanisms
Condensation-Based Synthesis
The most common synthetic route involves a base-catalyzed condensation between pyrrolidin-2-one and benzaldehyde. For example, refluxing equimolar amounts of the reactants in ethanol with potassium carbonate yields the target compound in ~65–75% isolated yield. The mechanism proceeds via deprotonation of the lactam α-carbon, followed by nucleophilic attack on the aldehyde and subsequent dehydration.
Optimized Conditions
-
Solvent: Ethanol, methanol, or toluene
-
Catalyst: K₂CO₃, NaOH, or piperidine
-
Temperature: 80–100°C (reflux)
-
Reaction Time: 6–12 hours
Side products include dimeric adducts and over-oxidized species, which are minimized by controlling stoichiometry and reaction time.
Alternative Methods
-
Microwave-Assisted Synthesis: Reduces reaction time to 30–60 minutes with comparable yields .
-
Solid-State Mechanochemistry: Eliminates solvents by grinding reactants with K₂CO₃ in a ball mill, achieving ~70% yield .
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in chloroform, DMSO, and acetone; sparingly soluble in water (<0.1 mg/mL at 25°C).
-
Melting Point: 148–150°C (decomposes above 160°C).
-
Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/basic aqueous media.
Spectroscopic Data
-
IR (KBr): 1685 cm⁻¹ (C=O stretch), 1620 cm⁻¹ (C=C stretch), 3050 cm⁻¹ (aromatic C–H).
-
¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, 5H, Ar–H), 6.85 (d, J = 12.4 Hz, 1H, CH=), 3.65–3.50 (m, 2H, N–CH₂), 2.75–2.60 (m, 2H, CH₂–CO).
-
¹³C NMR (100 MHz, CDCl₃): δ 173.5 (C=O), 142.1 (C=CH), 134.8–128.3 (Ar–C), 45.2 (N–CH₂), 32.1 (CH₂–CO).
Reactivity and Applications
Cycloaddition Reactions
The α,β-unsaturated lactam moiety participates in [3+2] cycloadditions with azomethine ylides, forming spiro-pyrrolidine derivatives. For instance, reactions with in situ-generated ylides from isatin and N-methylglycine yield exo- and endo-cycloadducts with moderate diastereoselectivity (dr 2:1 to 4:1) .
Industrial and Material Science Applications
-
Polymer Additives: Enhances thermal stability in polyesters and polyamides.
-
Coordination Chemistry: Forms complexes with Cu(II) and Fe(III), useful in catalysis .
Computational Insights
Density functional theory (DFT) studies at the B3LYP/cc-pVTZ level reveal:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume